Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Overview
Description
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: is a unique and highly strained bicyclic compound. It consists of a bicyclo[1.1.1]pentane core with two carboxylic acid groups attached at the 1 and 3 positions. This compound has garnered significant interest in the field of medicinal chemistry due to its potential as a bioisostere for phenyl rings, which can improve the physicochemical properties of drug molecules.
Mechanism of Action
Target of Action
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a bioactive compound . .
Mode of Action
It’s known that bcp-containing derivatives have been playing an important role in medicinal chemistry . They have been used to replace benzene rings in bioactive compounds, improving their physicochemical properties such as solubility, lipophilicity, and metabolic stability .
Biochemical Pathways
It’s known that bcp-containing derivatives have been used in the synthesis of various building blocks for medicinal chemistry, including alcohols, acids, amines, and amino acids .
Result of Action
It’s known that bcp-containing derivatives have shown higher activity, better solubility, and improved metabolic stability when used in medicinal chemistry .
Action Environment
It’s known that bcp-containing derivatives have been used in various environments for medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to act as a substrate for certain carboxylase enzymes, facilitating the formation of carboxylated derivatives. Additionally, this compound can bind to specific protein receptors, modulating their conformation and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s rigid structure allows it to fit into enzyme active sites, either blocking substrate access or facilitating catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carboxylation reactions. It interacts with enzymes such as carboxylases and decarboxylases, facilitating the conversion of substrates into carboxylated products. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the compound’s proper localization and accumulation in target tissues. For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various organs. Additionally, the compound’s distribution can be influenced by its interactions with cellular transporters, which regulate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical Addition: One of the primary methods for synthesizing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid involves the photochemical addition of propellane to diacetyl.
Haloform Reaction: The diketone formed from the photochemical addition undergoes a haloform reaction in batch mode to yield this compound in multigram quantities.
Industrial Production Methods:
The industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but is optimized for larger scales. The use of continuous flow photochemical reactors and batch processing for the haloform reaction allows for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alcohols and other reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable reagent in click chemistry and other synthetic methodologies .
Biology and Medicine:
In medicinal chemistry, this compound is employed as a bioisostere for phenyl rings. This substitution can enhance the solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates .
Industry:
The compound is used in the production of polymers and other materials. Its rigid and strained structure imparts unique mechanical properties to the resulting materials .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the carboxylic acid groups.
Cubane: Another highly strained bicyclic compound with a cubic structure.
Adamantane: A tricyclic compound with a similar rigid structure.
Uniqueness:
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is unique due to its combination of a highly strained bicyclic core and the presence of two carboxylic acid groups. This combination imparts unique reactivity and physicochemical properties that are not found in other similar compounds .
Properties
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRPOGZAJTJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56842-95-6 | |
Record name | bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for BCP?
A1: BCP synthesis has been significantly improved in recent years. A practical approach involves a two-step process: a photochemical [, ] addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to yield BCP []. This method allows for large-scale production, achieving kilogram quantities of the BCP precursor within a day [].
Q2: How does halogenation affect the properties of BCP?
A2: Studies show that radical chlorination of BCP is remarkably selective [, ]. Up to four chlorine atoms can be introduced at specific bridgehead positions without disrupting the strained cage structure []. This halogenation significantly influences the molecule's acidity (pKa values) and strain energy. For instance, tetrachlorination drastically increases the strain energy due to Cl-Cl repulsions [].
Q3: What are the potential applications of BCP in materials science?
A3: BCP's rigid, three-dimensional structure makes it a valuable building block for Metal-Organic Frameworks (MOFs) []. Incorporating BCP as a linker in MOFs like NU-2002, which is isostructural to MIL-53, leads to controlled pore sizes and limited structural breathing []. This property is advantageous for applications requiring precise molecular separations, such as separating hexane isomers [].
Q4: How does the structure of BCP influence its NMR spectra?
A4: Bridge-fluorinated derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, obtained via direct fluorination of BCP derivatives, exhibit diverse NMR spectra []. The (1)H, (13)C, and (19)F NMR chemical shifts and coupling constants are significantly influenced by the fluorine substitution pattern []. This information allows for detailed structural characterization of various BCP derivatives.
Q5: Are there any computational studies on BCP derivatives?
A5: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties and reactivity of BCP derivatives. For example, DFT methods accurately predict pKa values for various bridge-halogenated BCPs []. Additionally, DFT calculations help rationalize the selectivity observed during halogenation reactions and provide insights into the relative strain energies of different isomers [].
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